

(-)-2-Phenylpropylamine chemical properties

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Compound of Interest		
Compound Name:	(-)-2-Phenylpropylamine	
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An In-depth Technical Guide to the Chemical Properties of (-)-2-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Phenylpropylamine, also known as β -methylphenethylamine, is an organic compound belonging to the phenethylamine class.[1][2] It is a structural isomer of amphetamine and exists as a pair of enantiomers, (R)- and (S)-2-phenylpropylamine, due to a chiral center at the β -carbon.[1] This guide focuses on the chemical and physical properties of the levorotatory enantiomer, (-)-2-Phenylpropylamine, its synthesis, characterization, and biological interactions. The compound is of significant interest in medicinal chemistry and pharmacology due to its stimulant properties and effects on the central nervous system.[2] It is classified as a doping agent by the World Anti-Doping Agency.[3]

Chemical and Physical Properties

(-)-2-Phenylpropylamine is a colorless to light yellow liquid at room temperature with a characteristic amine or ammonia-like odor.[2][4][5] It is soluble in organic solvents like alcohols and ethers, but has limited solubility in water.[2][4] The compound is noted to be air-sensitive. [4]

The quantitative properties of 2-phenylpropylamine (racemic mixture, unless otherwise specified) are summarized in the table below.



Property	Value	Source
Identifiers		
IUPAC Name	2-phenylpropan-1-amine	[3]
CAS Number	582-22-9 (for racemic)	[1][2][4]
Molecular Formula	C9H13N	[2][3][4]
InChI Key	AXORVIZLPOGIRG- UHFFFAOYSA-N	[1][2][3]
Molecular Properties		
Molar Mass	135.21 g/mol	[1][3]
Monoisotopic Mass	135.104799419 Da	[3][5]
Physical Properties		
Appearance	Colorless to light yellow liquid	[2][4][6]
Density	0.93 g/mL at 25 °C	[4][7]
Boiling Point	80 °C at 10 mm Hg	[4][7]
Flash Point	175 °F	[4]
Refractive Index (n20/D)	1.524	[4][7]
Water Solubility	5.1 g/L (25 °C) (Slightly soluble)	[5]
Chemical Properties		
рКа	9.92 ± 0.10 (Predicted)	[4]
Optical Activity [α]D	-35° for (S)-enantiomer in ethanol	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of (-)-2-Phenylpropylamine.



- ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Typical shifts in CDCl₃ would show aromatic protons in the δ 7.1-7.3 ppm range, and signals for the alkyl chain protons, including the methine and methylene groups adjacent to the amine and the methyl group.[1][8]
- 13C NMR Spectroscopy: The carbon NMR spectrum would show distinct peaks for the aromatic carbons and the three unique carbons of the propyl chain.
- Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine group, C-H stretching for the aromatic and aliphatic components, and C=C stretching for the phenyl ring.[3]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 135.1048 Da.[9]

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of (-)-2-Phenylpropylamine.

Protocol 1: Synthesis via Reductive Amination

A common method for synthesizing 2-phenylpropylamine is the reductive amination of 1-phenyl-2-propanone (P-2-P).[1]

- Reaction Setup: To a solution of 1-phenyl-2-propanone in a suitable solvent (e.g., methanol),
 add a source of ammonia (e.g., ammonium acetate or ammonia gas).
- Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), to the reaction mixture.
- Stirring: Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction carefully with water or a dilute acid. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).



- Purification: Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.[10] The crude product is then purified, typically by column chromatography or distillation, to yield 2phenylpropylamine.
- Chiral Resolution: To obtain the specific (-)-enantiomer, the racemic mixture must undergo chiral resolution, for example, by forming diastereomeric salts with a chiral acid.

Protocol 2: Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compound.

- Sample Preparation: Prepare a standard solution of 2-phenylpropylamine of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase.
- Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reversephase) and a UV detector.
- Mobile Phase: A typical mobile phase could be a mixture of acetonitrile and water with a modifying agent like trifluoroacetic acid (TFA).
- Analysis: Inject the standard and sample solutions into the HPLC system. The retention time
 of the major peak in the sample chromatogram should match that of the standard.
- Quantification: Purity is calculated by comparing the area of the product peak to the total area of all peaks in the chromatogram.[1]

Protocol 3: Determination of Optical Activity

Polarimetry is used to confirm the enantiomeric identity of (-)-2-Phenylpropylamine.

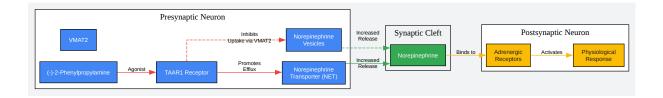
- Sample Preparation: Prepare a solution of the purified enantiomer in a suitable solvent (e.g., ethanol) at a precisely known concentration.[1]
- Measurement: Use a polarimeter to measure the optical rotation of the solution at a specific wavelength, typically the sodium D-line (589 nm).



Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. The result is compared to the literature value (e.g., -35° for the (S)-enantiomer in ethanol).[1]

Biological Activity and Mechanism of Action

(-)-2-Phenylpropylamine exerts its pharmacological effects primarily through its interaction with the trace amine-associated receptor 1 (TAAR1).[1][11] It acts as a TAAR1 agonist.[1][11] This interaction triggers a cascade of events that modulates neurotransmitter systems. Additionally, it interacts with adrenergic receptors (both alpha and beta subtypes) and may influence monoamine oxidase enzymes.[1] Its structural similarity to phenylpropanolamine suggests it may act as a norepinephrine releasing agent, which would lead to vasoconstriction and other sympathomimetic effects.[1][12][13]



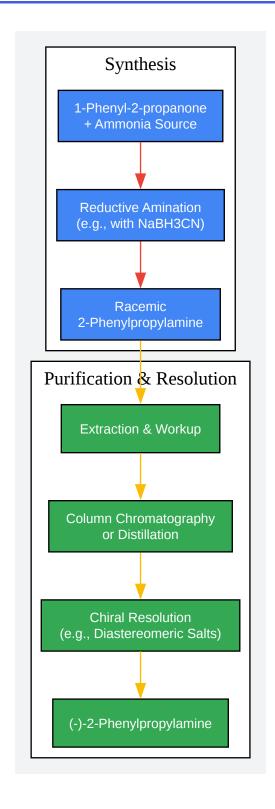
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Caption: Mechanism of action for **(-)-2-Phenylpropylamine**.

Synthesis and Characterization Workflow

The overall process from synthesis to a fully characterized final product involves several key stages. The synthesis is typically achieved via reductive amination, followed by a series of purification and analytical steps to ensure the compound's identity, purity, and stereochemistry.

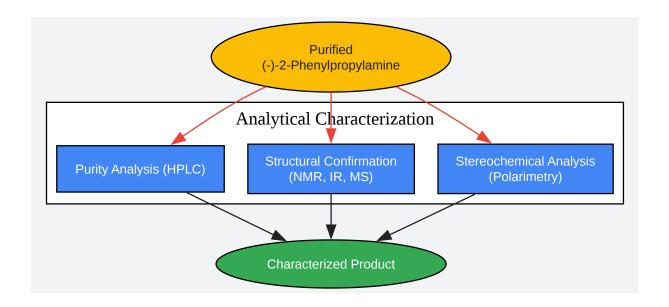




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Caption: General workflow for the synthesis of **(-)-2-Phenylpropylamine**.





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Caption: Workflow for the analytical characterization of the final product.

Safety Information

2-Phenylpropylamine is classified as a corrosive substance.[3][4] It is known to cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical. [4] It should be used in a well-ventilated area.[4][5] In case of contact with skin or eyes, immediate and thorough rinsing with water is required, followed by medical attention.[4][5]

Conclusion

(-)-2-Phenylpropylamine is a chiral amine with significant pharmacological interest. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and established protocols for its synthesis and characterization. Understanding its mechanism of action as a TAAR1 agonist is key to exploring its potential applications in drug development. The provided workflows and data serve as a valuable resource for researchers and scientists working with this and related compounds. Strict adherence to safety protocols is mandatory when handling this corrosive substance.



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